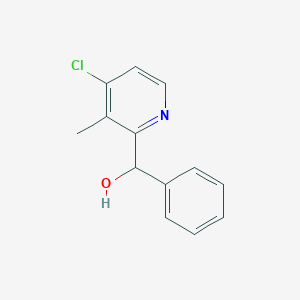
(4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the 4th position, a methyl group at the 3rd position, and a phenylmethanol group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloro-3-methylpyridine with benzyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
(4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Formation of (4-Chloro-3-methylpyridin-2-yl)(phenyl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used
科学的研究の応用
(4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- (4-Chloro-2-methylpyridin-3-yl)(phenyl)methanol
- (4-Chloro-3-methylpyridin-2-yl)(p-tolyl)methanol
- (4-Chloro-3-methylpyridin-2-yl)(4-methoxyphenyl)methanol
Uniqueness
(4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups in specific positions can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H12ClNO |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
(4-chloro-3-methylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12ClNO/c1-9-11(14)7-8-15-12(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
InChIキー |
KYCKMBMXRRRRPN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1C(C2=CC=CC=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)
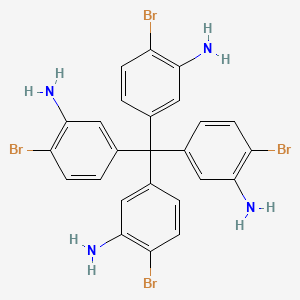

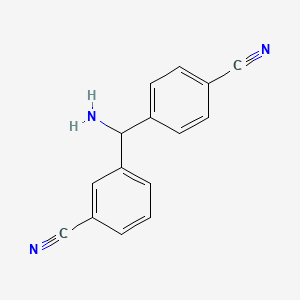
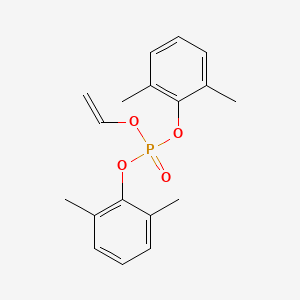
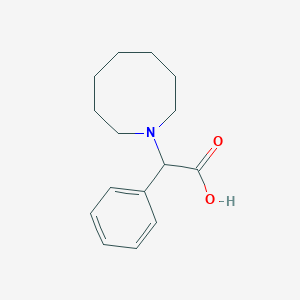
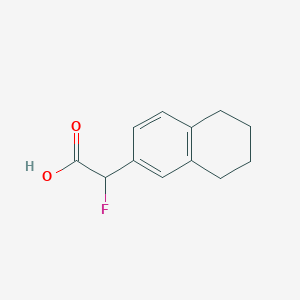
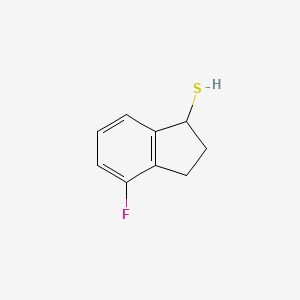
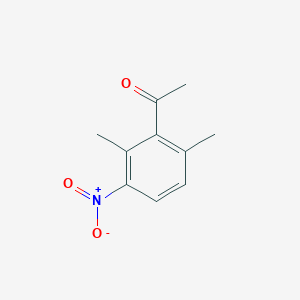
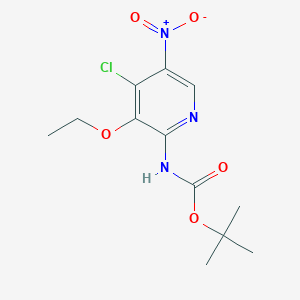
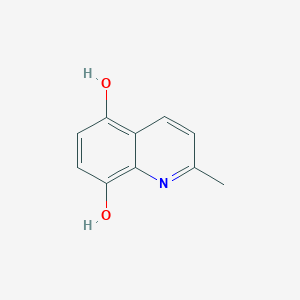

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
